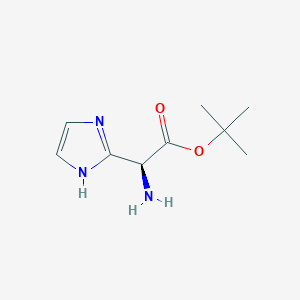
Tetracycline trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetracycline trihydrate is a broad-spectrum antibiotic belonging to the tetracycline class of antibiotics. It is widely used to treat various bacterial infections, including those caused by gram-positive and gram-negative bacteria, chlamydiae, mycoplasmas, rickettsiae, and protozoan parasites . This compound is known for its ability to inhibit protein synthesis in bacteria, making it an effective treatment for infections such as acne, cholera, brucellosis, plague, malaria, and syphilis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetracycline trihydrate can be synthesized through a series of chemical reactions starting from benzoic acid. The process involves fermentation, epoxidation, rearrangement, and silylation . The key steps include:
- Fermentation of benzoic acid to produce a 1,2-dihydrodiol intermediate.
- Epoxidation of the intermediate followed by rearrangement and silylation to form a ketone.
- Further reactions involving selective desilylation, conjugate addition, and intramolecular acylation to produce tetracycline .
Industrial Production Methods: On an industrial scale, this compound is produced through fermentation and partial synthesis. The fermentation process involves the use of Streptomyces bacteria to produce the antibiotic, followed by chemical modifications to enhance its properties .
Analyse Des Réactions Chimiques
Types of Reactions: Tetracycline trihydrate undergoes various chemical reactions, including:
Oxidation: Tetracycline can be oxidized to form anhydrotetracycline under acidic conditions.
Reduction: Reduction reactions can modify the functional groups on the tetracycline molecule.
Substitution: Substitution reactions can replace specific functional groups with others to create derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Dilute acid conditions are commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride can be used for reduction reactions.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed:
Anhydrotetracycline: Formed through dehydration under acidic conditions.
Doxycycline: A derivative formed through specific substitution reactions.
Applications De Recherche Scientifique
Tetracycline trihydrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying antibiotic synthesis and modifications.
Biology: Employed in research on bacterial resistance mechanisms and protein synthesis inhibition.
Medicine: Extensively used to treat bacterial infections and as a growth promoter in animal feed.
Industry: Utilized in the production of various tetracycline derivatives for pharmaceutical applications.
Mécanisme D'action
Tetracycline trihydrate exerts its effects by inhibiting bacterial protein synthesis. It passively diffuses through porin channels in the bacterial membrane and binds reversibly to the 30S ribosomal subunit . This binding prevents the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, thereby interfering with protein synthesis and inhibiting bacterial growth . Additionally, tetracycline can bind to the 50S ribosomal subunit and alter the cytoplasmic membrane, causing intracellular components to leak from bacterial cells .
Comparaison Avec Des Composés Similaires
Doxycycline: A derivative of tetracycline with improved pharmacokinetic properties and broader spectrum of activity.
Minocycline: Known for its ability to cross cell membranes and exert anti-apoptotic effects.
Chlortetracycline: The first tetracycline discovered, used primarily in veterinary medicine.
Uniqueness of Tetracycline Trihydrate: this compound is unique due to its broad-spectrum activity and ability to inhibit protein synthesis in a wide range of bacteria. Its effectiveness against both gram-positive and gram-negative bacteria, as well as its use in treating various infections, sets it apart from other antibiotics .
Propriétés
Numéro CAS |
6416-04-2 |
|---|---|
Formule moléculaire |
C22H30N2O11 |
Poids moléculaire |
498.5 g/mol |
Nom IUPAC |
(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;trihydrate |
InChI |
InChI=1S/C22H24N2O8.3H2O/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;;;/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);3*1H2/t9-,10-,15-,21+,22-;;;/m0.../s1 |
Clé InChI |
ACTFDRRTVUIDFZ-ZZEGOUJXSA-N |
SMILES isomérique |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O.O.O |
SMILES canonique |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N1-(Benzo[b]thiophen-3-yl)-N1,N3-bis(4-(tert-butyl)phenyl)benzene-1,3-diamine](/img/structure/B12827875.png)
![Monocalcium bis[(2S)-2-benzyl-3-(cis-hexahydro isoindolin-2-carbonyl)propionate]dihydrate](/img/structure/B12827882.png)

![2-(but-2-en-2-yl)-1H-benzo[d]imidazole](/img/structure/B12827898.png)




![6-Chloro-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B12827949.png)

![(5-(Benzo[d]thiazol-2-yl)furan-2-yl)methanamine hydrochloride](/img/structure/B12827964.png)
